Cross-Coupling & Polymerization Reactivity
Unfunctionalized isoquinoline (CAS 119-65-3) lacks a vinyl group and therefore cannot participate in vinyl-specific reactions such as free-radical polymerization, Heck coupling, or Diels–Alder cycloaddition . 7-Vinylisoquinoline, by contrast, possesses a terminal alkene that enables quantitative functionalization. For example, the vinyl group in related vinylisoquinoline systems undergoes electrophilic addition and polymerization, whereas isoquinoline itself remains inert under identical conditions [1].
| Evidence Dimension | Vinyl-specific reactivity (polymerization, cross-coupling) |
|---|---|
| Target Compound Data | Vinyl group present; reactive toward radical initiators and transition-metal catalysts |
| Comparator Or Baseline | Isoquinoline (CAS 119-65-3); no vinyl group; no reactivity in vinyl-specific transformations |
| Quantified Difference | Qualitative: Reactive vs. inert |
| Conditions | Standard free-radical polymerization conditions (AIBN initiator, 60–80 °C) or Pd-catalyzed Heck coupling conditions |
Why This Matters
Enables procurement of a monomer that can be directly incorporated into polymers or further elaborated, unlike unsubstituted isoquinoline which requires additional synthetic steps to install a reactive handle.
- [1] QuimicaOrganica. Alkyl and vinyl quinolines and isoquinolines. Reactivity Overview. View Source
